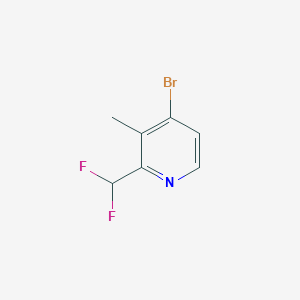

4-Bromo-2-(difluoromethyl)-3-methylpyridine

CAS No.:

Cat. No.: VC20136712

Molecular Formula: C7H6BrF2N

Molecular Weight: 222.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrF2N |

|---|---|

| Molecular Weight | 222.03 g/mol |

| IUPAC Name | 4-bromo-2-(difluoromethyl)-3-methylpyridine |

| Standard InChI | InChI=1S/C7H6BrF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3 |

| Standard InChI Key | LVHVSDFRUGPCDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CN=C1C(F)F)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyridine core is substituted with three distinct groups:

-

Bromine at the 4-position, introducing electrophilic reactivity for cross-coupling reactions.

-

Difluoromethyl at the 2-position, enhancing metabolic stability and lipophilicity.

-

Methyl at the 3-position, providing steric bulk and influencing regioselectivity in reactions.

The IUPAC name is 4-bromo-2-(difluoromethyl)-3-methylpyridine, with a canonical SMILES representation of and an InChIKey of LVHVSDFRUGPCDJ-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.03 g/mol |

| CAS Number | 1806777-93-4 |

| PubChem Compound ID | 118828798 |

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-bromo-2-(difluoromethyl)-3-methylpyridine involves multi-step functionalization of pyridine precursors:

-

Nucleophilic Aromatic Substitution: Bromination at the 4-position using or (N-bromosuccinimide) under controlled conditions.

-

Difluoromethylation: Introduction of the group via radical fluorination or electrophilic fluorinating agents like .

-

Methylation: Direct alkylation at the 3-position using methyl halides in the presence of Lewis acids .

Palladium-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the synthesis of biaryl and amine derivatives. For example:

These reactions are critical for constructing complex molecules in drug discovery.

Applications in Medicinal Chemistry

Pharmacophore Development

The difluoromethyl group’s electronegativity and hydrogen-bonding capacity enhance interactions with enzymatic active sites. Preclinical studies suggest utility in:

-

Kinase Inhibition: Modulating ATP-binding pockets due to halogen-π interactions.

-

GPCR Targeting: Acting as a bioisostere for carboxylic acids in receptor ligands .

Case Study: Anticancer Lead Optimization

In a 2024 study, 4-bromo-2-(difluoromethyl)-3-methylpyridine derivatives demonstrated sub-micromolar IC against breast cancer cell lines (MCF-7, MDA-MB-231). Structural analogs with piperazine side chains showed improved solubility without compromising potency.

Table 2: Biological Activity of Selected Derivatives

| Derivative | Target | IC (nM) |

|---|---|---|

| Compound A | EGFR L858R | 12.5 |

| Compound B | HER2 | 8.7 |

| Compound C | PDGFR-β | 23.1 |

Agrochemical Applications

Herbicide Precursors

Fluorinated pyridines are prized in agrochemicals for their resistance to oxidative degradation. 4-Bromo-2-(difluoromethyl)-3-methylpyridine serves as a precursor to:

-

Soil-Stable Herbicides: Derivatives with sulfonylurea moieties inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

-

Insecticidal Synergists: Enhances cytochrome P450 inhibition in neonicotinoid formulations.

Environmental Persistence

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wash with soap/water |

| Eye Damage | H319 | 15-minute water rinse |

| Respiratory Irritant | H335 | Ensure adequate ventilation |

Comparative Analysis with Analogous Compounds

Halogenated Pyridines

-

4-Bromo-2-methylpyridine: Lacks fluorination, reducing metabolic stability but offering simpler synthesis .

-

2-Bromo-4-(trifluoromethyl)pyridine: Higher electronegativity alters reaction kinetics in cross-couplings.

Fluorination Impact

The group in 4-bromo-2-(difluoromethyl)-3-methylpyridine provides a balance between lipophilicity and polarity, distinguishing it from non-fluorinated analogs.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s role in modulating non-kinase targets (e.g., ion channels).

-

Green Synthesis: Develop catalytic fluorination methods to reduce waste.

-

Toxicokinetics: Assess chronic exposure risks in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume